molecular formula C19H18N2OS B12639030 2-(4-Methylanilino)-5-(3-phenylpropylidene)-1,3-thiazol-4(5H)-one CAS No. 919364-98-0

2-(4-Methylanilino)-5-(3-phenylpropylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12639030
CAS No.: 919364-98-0
M. Wt: 322.4 g/mol
InChI Key: AUXLXKWJOHWSQF-UHFFFAOYSA-N
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Description

2-(4-Methylanilino)-5-(3-phenylpropylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylanilino)-5-(3-phenylpropylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-methylaniline with a suitable thiazole precursor. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylanilino)-5-(3-phenylpropylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

2-(4-Methylanilino)-5-(3-phenylpropylidene)-1,3-thiazol-4(5H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylanilino)-5-(3-phenylpropylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylanilino)-5-(3-phenylpropylidene)-1,3-thiazol-4(5H)-one
  • 2-(4-Chloroanilino)-5-(3-phenylpropylidene)-1,3-thiazol-4(5H)-one
  • 2-(4-Fluoroanilino)-5-(3-phenylpropylidene)-1,3-thiazol-4(5H)-one

Uniqueness

This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methyl group on the aniline ring can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

CAS No.

919364-98-0

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methylphenyl)imino-5-(3-phenylpropylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2OS/c1-14-10-12-16(13-11-14)20-19-21-18(22)17(23-19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-13H,5,8H2,1H3,(H,20,21,22)

InChI Key

AUXLXKWJOHWSQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CCCC3=CC=CC=C3)S2

Origin of Product

United States

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